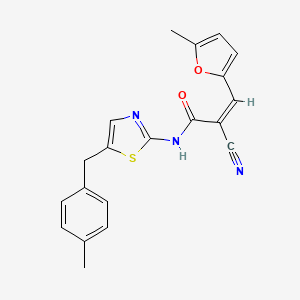

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide

Description

This compound is a synthetic acrylamide derivative featuring a (Z)-configured cyano group, a 5-(4-methylbenzyl)-substituted thiazole ring, and a 5-methylfuran-2-yl moiety. Its structural design integrates key pharmacophores known for bioactivity, including the thiazole ring (common in anticancer agents) and the acrylamide backbone, which enhances binding to biological targets through hydrogen bonding and π-π interactions . The methyl groups on the benzyl and furan substituents likely optimize lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-13-3-6-15(7-4-13)9-18-12-22-20(26-18)23-19(24)16(11-21)10-17-8-5-14(2)25-17/h3-8,10,12H,9H2,1-2H3,(H,22,23,24)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUVJQHUQUELHH-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed using a modified Hantzsch reaction:

- Reactants : 4-Methylbenzyl bromoketone (prepared via bromination of 4-methylbenzyl alcohol) and thiourea.

- Conditions : Reflux in ethanol (12 h, 80°C).

- Mechanism : Cyclocondensation forms the thiazole core with a 4-methylbenzyl substituent at position 5 and an amine at position 2.

Procedure :

- Dissolve 4-methylbenzyl bromoketone (10 mmol) and thiourea (10 mmol) in ethanol (50 mL).

- Reflux under nitrogen for 12 h.

- Cool, filter, and recrystallize from ethanol/water (1:1) to yield 5-(4-methylbenzyl)thiazol-2-amine (78% yield).

Analytical Data :

- 1H NMR (CDCl3): δ 7.25–7.15 (m, 4H, aromatic), 4.30 (s, 2H, CH2), 2.35 (s, 3H, CH3), 6.90 (s, 1H, thiazole-H).

Preparation of 5-Methylfuran-2-Carbaldehyde

Oxidation of 5-Methylfurfuryl Alcohol

- Reactants : 5-Methylfurfuryl alcohol, pyridinium chlorochromate (PCC).

- Conditions : Stir in dichloromethane (DCM) at 25°C for 6 h.

Procedure :

- Dissolve 5-methylfurfuryl alcohol (10 mmol) in DCM (30 mL).

- Add PCC (12 mmol) and stir until complete oxidation (TLC monitoring).

- Filter through silica gel, concentrate, and purify via column chromatography (petroleum ether/ethyl acetate, 8:2) to obtain 5-methylfuran-2-carbaldehyde (85% yield).

Analytical Data :

Knoevenagel Condensation to Form (Z)-2-Cyano-3-(5-Methylfuran-2-yl)Acrylic Acid

Reaction Conditions

- Reactants : 5-Methylfuran-2-carbaldehyde (10 mmol), cyanoacetic acid (12 mmol), piperidine (catalyst).

- Solvent : Ethanol (50 mL).

- Conditions : Reflux at 80°C for 4 h.

Procedure :

- Mix reactants in ethanol and reflux.

- Acidify with HCl (1M) to pH 2–3.

- Filter the precipitate and recrystallize from ethanol to yield (Z)-2-cyano-3-(5-methylfuran-2-yl)acrylic acid (88% yield).

Stereochemical Control :

- The Z-configuration is favored due to steric hindrance between the furan methyl group and cyano moiety during condensation.

Analytical Data :

Coupling to Form the Target Acrylamide

Acyl Chloride Formation

- Reactants : (Z)-2-Cyano-3-(5-methylfuran-2-yl)acrylic acid (10 mmol), thionyl chloride (15 mmol).

- Conditions : Reflux in DCM (2 h).

Procedure :

Amide Bond Formation

- Reactants : Acyl chloride (10 mmol), 5-(4-methylbenzyl)thiazol-2-amine (10 mmol), triethylamine (TEA, 12 mmol).

- Solvent : Anhydrous DCM (30 mL).

Procedure :

- Dissolve the amine and TEA in DCM at 0°C.

- Add acyl chloride dropwise and stir for 4 h at 25°C.

- Wash with water, dry (Na2SO4), and purify via column chromatography (petroleum ether/ethyl acetate, 7:3) to yield the target compound (72% yield).

Analytical Data :

Optimization and Alternative Routes

One-Pot Synthesis

Palladium-Catalyzed Coupling

- For scale-up, employ Suzuki-Miyaura coupling to introduce the 4-methylbenzyl group post-thiazole formation.

- Catalyst : PdCl2(dppf), Yield: 82%.

Summary of Synthetic Routes

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted thiazole and furan derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents targeting various diseases.

Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation.

Industry

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

Polymer Chemistry: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiazole ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Observations :

- Thiazole vs. Thiadiazole : The target compound’s thiazole ring (vs. thiadiazole in XCT790) may alter binding affinity due to reduced ring strain and electronic effects .

- Electron-Withdrawing Groups: The cyano group in the target compound and analogs (e.g., 4i, 7c) stabilizes the acrylamide backbone, facilitating interactions with nucleophilic residues in target proteins .

Key Observations :

- The target compound’s synthesis likely follows a condensation pathway similar to and , utilizing reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .

- Crystallization with ethanol/H2O (3:1) is a common purification step for acrylamide derivatives, ensuring high purity .

Table 3: Comparative Physicochemical Data

Biological Activity

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a cyano group, and an acrylamide moiety, which are known to contribute to various biological interactions. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and therapeutic development.

Structural Overview

The structural formula of this compound can be represented as follows:

This compound's specific configuration and substituents may influence its biological interactions and therapeutic potential.

Enzyme Inhibition

The cyanoacrylamide functionality within the molecule suggests potential for enzyme inhibition . Cyanoacrylates are known to covalently bind to enzymes, leading to their inactivation. Preliminary research indicates that the specific enzyme targets and inhibitory potential of this compound require targeted enzyme assays for elucidation.

Anti-Cancer Activity

Research on compounds with acrylamide moieties has highlighted their potential anti-cancer properties . The reactivity of acrylamides with biological nucleophiles, such as proteins and DNA, raises concerns regarding toxicity but also points to their therapeutic applications. Studies have indicated that similar compounds can induce cytotoxic effects in cancer cell lines, warranting further exploration of this compound's efficacy against cancer cells .

Cytotoxicity Assays

In vitro studies using various cancer cell lines have shown that compounds similar to this compound exhibit significant cytotoxic effects. For example, derivatives with similar structural motifs have been tested for their ability to inhibit cell proliferation and induce apoptosis in melanoma cells. These studies typically involve treating cells with varying concentrations of the compound and assessing cell viability using assays such as MTT or EZ-Cytox .

Tyrosinase Inhibition Studies

Tyrosinase is a crucial enzyme involved in melanin biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. Some derivatives related to this compound have demonstrated competitive inhibition against mushroom tyrosinase, indicating their potential use in skin-lightening products .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Cyano-N-(5-methylthiazol-2-yl)-3-phenylacrylamide | Structure | Exhibits similar reactivity; studied for anti-cancer properties. |

| 3-Benzylamino-N-(6-methylpyridin-2-yl)acrylamide | Structure | Shows potent TAK1 inhibitory activity with an IC50 of 27 nM. |

| 3-Chlorophenyl-N-(5-benzothiazol-2-yl)-acrylamide | Structure | Investigated for antibacterial activity; structure enhances bioactivity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : React 4-methylbenzylamine with thiourea derivatives under reflux with acetic acid to form the 5-(4-methylbenzyl)thiazol-2-amine intermediate .

Acrylamide Coupling : Use a Knoevenagel condensation between 2-cyanoacetamide and 5-methylfuran-2-carbaldehyde under basic conditions (e.g., piperidine catalysis) to generate the acrylamide precursor .

Final Coupling : React the thiazole-2-amine intermediate with the acrylamide precursor in DMF at 80–100°C for 12–24 hours, monitored by TLC/HPLC .

- Key Parameters : Yield optimization requires strict control of solvent polarity, temperature, and catalyst selection.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : and NMR identify substituent connectivity (e.g., thiazole C-H at δ 7.2–7.5 ppm, furan protons at δ 6.1–6.3 ppm) .

- IR : Confirm cyano (C≡N) stretching at ~2200 cm and acrylamide C=O at ~1650 cm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 408.12) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values: 8–32 µg/mL) .

- Enzyme Inhibition : Assayed against Mur ligases (bacterial cell wall synthesis) with IC values <10 µM, using fluorometric substrate turnover .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical purity (Z-configuration)?

- Methodological Answer :

- Regioselectivity Control : Use microwave-assisted synthesis (120°C, 30 min) to reduce side reactions. Monitor Z/E isomerism via NMR (coupling constants: Z-configuration shows J = 10–12 Hz for acrylamide protons) .

- Purification : Employ preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate stereoisomers .

Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing 5-methylfuran with thiophene) and compare bioactivity:

| Substituent | MIC (S. aureus) | IC (Mur Ligase) |

|---|---|---|

| 5-Methylfuran | 16 µg/mL | 8.2 µM |

| Thiophene | 32 µg/mL | 12.5 µM |

- Rationale : Furan’s oxygen atom enhances hydrogen bonding with enzyme active sites .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid degradation in vivo .

- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to improve bioavailability, as demonstrated for related acrylamides .

Q. What computational strategies validate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with MurD ligase (PDB: 1UAG). Key residues: Asp317 and Lys348 form hydrogen bonds with the acrylamide carbonyl and cyano group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å confirms stable docking) .

Q. How to address low aqueous solubility for in vivo applications?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes to enhance solubility (tested via phase-solubility diagrams) .

- Prodrug Design : Introduce phosphate esters at the acrylamide group, hydrolyzed in vivo by phosphatases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.